2-((6-nitro-1H-benzo[d]imidazol-2-yl)thio)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone
Description
2-((6-Nitro-1H-benzo[d]imidazol-2-yl)thio)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone is a heterocyclic compound featuring a benzimidazole core substituted with a nitro group at position 6, a thioether linkage, and a piperazine ring connected to a pyridine moiety. This structural architecture is commonly associated with bioactivity in medicinal chemistry, particularly in anticancer and antimicrobial applications.
Properties
IUPAC Name |
2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O3S/c25-17(23-9-7-22(8-10-23)16-3-1-2-6-19-16)12-28-18-20-14-5-4-13(24(26)27)11-15(14)21-18/h1-6,11H,7-10,12H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKINPKPVOOICO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CSC3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((6-nitro-1H-benzo[d]imidazol-2-yl)thio)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by data from various studies.
Chemical Structure and Properties
The chemical structure of the compound can be described by its molecular formula . Key features include a benzimidazole moiety, a pyridine ring, and a piperazine group, which are known to contribute to various biological activities.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing benzimidazole and thioether functionalities exhibit significant antimicrobial properties. For instance, derivatives of benzimidazole have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of the nitro group in the compound is hypothesized to enhance its antibacterial activity due to increased electron affinity, facilitating interactions with microbial cell membranes.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 6.25 µg/mL |
| This compound | S. aureus | 12.5 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies indicated that it exhibits cytotoxic effects against various cancer cell lines, including A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 | <10 | Apoptosis induction |
| Jurkat | <5 | Cell cycle arrest |
Anti-inflammatory Activity
In addition to antimicrobial and anticancer activities, the compound has shown promise as an anti-inflammatory agent. It was tested in models of inflammation where it demonstrated a significant reduction in inflammatory markers such as TNF-alpha and IL-6. The anti-inflammatory effects are likely attributed to the inhibition of COX enzymes.
| Test Model | Inhibition (%) | Reference Drug |
|---|---|---|
| Carrageenan-induced paw edema | 64% | Celecoxib (57%) |
Case Studies
A recent study published in ACS Omega evaluated similar compounds with structural analogs to assess their biological activities. The findings suggested that modifications in the piperazine and benzimidazole moieties could significantly impact their efficacy against cancer cells and bacteria.
Another investigation into the structure–activity relationship (SAR) highlighted that introducing electron-withdrawing groups like nitro on the benzimidazole ring enhances both anticancer and antimicrobial activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of benzimidazole-piperazine hybrids. Below is a detailed comparison with structurally and functionally related analogs:
Structural Analogues and Key Differences
Functional Group Impact
- Nitro Group: The 6-nitro substitution in the target compound distinguishes it from analogs like 5k (unsubstituted benzimidazole) and Fig. 36 (5,6-dichloro substitution).
- Thioether Linkage : Compared to oxygen-based ethers (e.g., in ), thioethers offer greater metabolic stability and stronger hydrophobic interactions .
- Pyridine-Piperazine Motif : This fragment is shared with Fig. 36 () and 5d (), suggesting a role in targeting kinase or protease receptors .
Physicochemical Properties
- Molecular Weight : The target compound (~434 g/mol) falls within the optimal range for bioavailability (<500 g/mol), similar to 5k (490.13 g/mol) and (393.5 g/mol) .
- Solubility : The pyridine and nitro groups may improve water solubility compared to purely aromatic analogs (e.g., ’s furan-thiadiazole derivative).
Research Findings and Implications
- Structural Optimization : The nitro group and thioether in the target compound could be modified to balance potency and toxicity. For instance, replacing nitro with methoxy (electron-donating) may reduce off-target effects .
- Synergistic Effects : Hybrids like 5k (benzothiazole-piperazine) and 5d (oxadiazole-piperazine) highlight the value of combining heterocycles for multitarget activity .
- Clinical Potential: The COVID-19 inhibitory activity of Fig. 36 () suggests the target compound warrants evaluation against viral proteases or RNA polymerases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
